(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a compound belonging to the thiazolidine-2,4-dione class of heterocyclic compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties. This specific compound features a nitrobenzylidene moiety, which enhances its potential pharmacological effects.
This compound falls under the classification of heterocyclic organic compounds, specifically as a thiazolidine derivative. Thiazolidines are characterized by their five-membered rings containing sulfur and nitrogen atoms, contributing to their unique chemical properties and biological activities.
The synthesis of (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
The synthesis requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired isomer. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
The molecular formula for this compound is , with a molecular weight of approximately 296.31 g/mol. The presence of functional groups such as nitro and carbonyl contributes to its reactivity and biological activity.
The primary reactions involving (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid include:
Each reaction can be optimized by adjusting solvent systems, catalysts, and temperature conditions to improve yield and selectivity for desired products.
The mechanism of action for (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is primarily linked to its interactions with biological targets within cells:
In vitro studies have indicated that thiazolidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting potential therapeutic applications in oncology.
Relevant analytical data such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound.
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid has potential applications in:
This compound exemplifies the ongoing research into thiazolidine derivatives for their promising pharmacological properties and their role in developing new therapeutic strategies against challenging diseases.
The 4-thiazolidinone heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This core structure exhibits inherent affinity for multiple biological targets implicated in inflammation and oncogenesis. Derivatives demonstrate potent activity against validated anticancer targets, including TNF-α-TNFRc-1, JSP-1, and the antiapoptotic complex Bcl-XL-BH3, through precise modulation of protein-protein interactions [1]. The scaffold’s significance is further evidenced by clinical agents such as the antidiabetic glitazones (PPARγ agonists) and the aldose reductase inhibitor Epalrestat, though recent research has expanded into oncology applications [1] [4].
Structural features governing bioactivity include:
Table 1: Biological Targets of 5-Benzylidene-4-Thiazolidinones in Oncology and Inflammation
Target Class | Specific Targets | Biological Effect | Structural Requirement |
---|---|---|---|
Apoptosis Regulators | Bcl-XL-BH3 complex, Caspase-9/8 | Induction of mitochondrial apoptosis | C5-(Hetero)arylidene; N3-alkyl carboxyl |
Metabolic Receptors | PPARγ | Glucose sensitization; Cell cycle arrest | C5-Nitroarylidene; Carboxylic acid |
Inflammatory Mediators | COX-II, TNF-α | Inhibition of prostaglandin/cytokine synthesis | Electron-withdrawing C5 substituents |
Autophagy Proteins | LC3A/B, Beclin-1 | Suppression of pro-survival autophagy | Conjugated C5-C6 bond; Thione moiety |
Breast cancer studies highlight scaffold efficacy: Hybrid molecules bearing 5-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene] groups exhibit nanomolar cytotoxicity against MCF-7 (ER+) and MDA-MB-231 (TNBC) lines via dual caspase-8/9 activation and topoisomerase II inhibition [4].
The 5-benzylidene-2,4-thiazolidinedione core has undergone systematic optimization to enhance target engagement and pharmacokinetics. Early analogs featured simple arylidene groups, but contemporary designs incorporate:
Table 2: Structural Modifications and Pharmacological Effects in 5-Benzylidene-4-Thiazolidinones
Position | Key Modification | Target Implications | Example Pharmacophore |
---|---|---|---|
C5 | Meta-nitrobenzylidene | Enhanced COX-II affinity; Increased electrophilicity for Michael addition | (Z)-5-(3-NO₂-C₆H₄)-CH= |
N3 | Carboxyalkyl chains (n=2–3) | PPARγ agonism via H-bonding; Improved water solubility; Reduced plasma protein binding | –CH₂CH₂COOH; –CH₂CH₂CH₂COOH |
C2 | Thioxo (C=S) vs. Dioxo (C=O) | Thiocarbonyl boosts kinase inhibition but may increase PAINS liability | Rhodanine (C=S) vs. Thiazolidinedione (C=O) |
Arylidene | Bioisosteric heterocyclic rings | Mitigation of metabolic oxidation; Tunable electron-withdrawing capacity | 3-Pyridyl; 2-Thienyl; 8-Quinolinyl |
The propanoic acid linker in (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid adopts an extended conformation, positioning the carboxylate 6.2–7.1 Å from the thiazolidinedione carbonyls. This spatial arrangement facilitates simultaneous engagement with PPARγ’s arm III domain (via acid) and the canonical polar pocket (via thiazolidinedione) [3] [7].
The meta-nitro group in (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a critical pharmacophoric element enabling dual modulation of inflammatory and metabolic targets:
COX-II Inhibition Mechanism:
PPARγ Partial Agonism:
SAR studies confirm that removal of the nitro group diminishes COX-II/PPARγ affinity by 8–12-fold, while ortho- or para-nitro isomers exhibit reduced potency due to distorted binding geometry or excessive electron withdrawal [1] [3]. This underscores the meta-nitrobenzylidene moiety as a strategic design element for balanced polypharmacology in metabolic-inflammatory disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1